12-epi-LTB4

Übersicht

Beschreibung

12-epi-Leukotrien B4 ist ein Leukotrien, eine Art von Eikosanoid, das an Entzündungsreaktionen beteiligt ist. Es ist ein Isomer von Leukotrien B4, das sich in der Stereochemie an der 12. Kohlenstoffposition unterscheidet. Diese Verbindung ist bekannt für ihre Rolle bei der Modulation von Immunantworten und Entzündungen .

Wissenschaftliche Forschungsanwendungen

12-epi-Leukotrien B4 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird verwendet, um die Mechanismen von Entzündungen und Immunantworten zu untersuchen sowie potenzielle Therapeutika für entzündliche Erkrankungen zu entwickeln .

In der Chemie dient 12-epi-Leukotrien B4 als Modellverbindung zur Untersuchung des Verhaltens von Eikosanoiden und ihrer Wechselwirkungen mit anderen Molekülen. In der Biologie wird es verwendet, um die Signalwege zu untersuchen, die an Immunantworten beteiligt sind. In der Medizin zielt die Forschung an 12-epi-Leukotrien B4 darauf ab, neue Behandlungen für Erkrankungen wie Asthma, Arthritis und Herz-Kreislauf-Erkrankungen zu entwickeln .

Wirkmechanismus

Der Wirkmechanismus von 12-epi-Leukotrien B4 beinhaltet seine Wechselwirkung mit spezifischen Rezeptoren auf der Oberfläche von Immunzellen. Es bindet an Leukotrien-B4-Rezeptoren 1 und 2 (BLT1 und BLT2), die an der Aktivierung und Rekrutierung von Leukozyten an Entzündungsstellen beteiligt sind. Diese Bindung löst eine Kaskade von Signalereignissen aus, die zur Freisetzung von Entzündungsmediatoren und zur Verstärkung der Immunantwort führen .

Wirkmechanismus

Target of Action

The primary target of 12-epi-LTB4 is the Leukotriene B4 receptor 2 (LTB4R2) . This receptor, also known as BLT2, mediates the chemotaxis of granulocytes and macrophages . The rank order of affinities for the leukotrienes is LTB4 > this compound > LTB5 > LTB3 .

Mode of Action

This compound interacts with its targets, the LTB4 receptors, in a specific manner. It exhibits a partial agonistic activity against both the recombinant human BLT1 and BLT2 receptors . This interaction induces changes in the receptor activity, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The action of this compound affects the lipoxygenase pathways . These pathways are involved in the production of leukotrienes, which are metabolites of arachidonic acid derived from the action of 5-lipoxygenase . The activation of these pathways leads to various downstream effects, including the chemotaxis of granulocytes and macrophages .

Pharmacokinetics

It’s known that this compound is formed when leukotriene b4 (ltb4) is metabolized by beta-oxidation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in the activation of the LTB4 receptors, leading to the chemotaxis of granulocytes and macrophages . This can influence the immune response and contribute to the progression of inflammatory diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other leukotrienes can affect the binding affinity of this compound to its receptors . Additionally, the enzymatic environment can influence the production of this compound from LTB4

Biochemische Analyse

Biochemical Properties

12-epi-LTB4 interacts with leukotriene receptors, specifically BLT1 and BLT2 . It acts as a weak agonist at these receptors, requiring approximately 10 mM for full activation . The rank order of affinities for the leukotrienes is LTB4 > this compound .

Cellular Effects

This compound mediates chemotaxis of granulocytes and macrophages . The response is mediated via G-proteins that activate a phosphatidylinositol-calcium second messenger system . It has significantly reduced affinity for the LTB4 receptor on human neutrophils .

Molecular Mechanism

The molecular mechanism of this compound involves binding to leukotriene receptors and activating G-proteins . This leads to the activation of a phosphatidylinositol-calcium second messenger system, which influences cell function .

Metabolic Pathways

This compound is a metabolite of arachidonic acid, produced via the action of 5-lipoxygenase . It is formed when leukotriene B4 (LTB4) is metabolized by beta-oxidation .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 12-epi-Leukotrien B4 kann sowohl durch enzymatische als auch durch nicht-enzymatische Prozesse synthetisiert werden. Der enzymatische Weg beinhaltet die Wirkung von Leukotrien-A4-Hydrolase auf Leukotrien A4, wodurch stereospezifisch 12®-Leukotrien B4 gebildet wird. Die nicht-enzymatische Hydrolyse von Leukotrien A4 führt zu einem 50:50-Gemisch am 12. Kohlenstoff, aber überwiegend trans am 6. Kohlenstoff, was zur Bildung von 6-trans-12-epi-Leukotrien B4 führt .

Industrielle Produktionsmethoden: Die Verbindung wird typischerweise in kleinen Mengen für wissenschaftliche Studien hergestellt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 12-epi-Leukotrien B4 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Untersuchung seines Verhaltens und seiner Wechselwirkungen in biologischen Systemen unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von 12-epi-Leukotrien B4 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die Stabilität der Verbindung zu gewährleisten .

Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen von 12-epi-Leukotrien B4 gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen ab. Zum Beispiel kann Oxidation zur Bildung verschiedener hydroxylierter Derivate führen, während Reduktion zu einfacheren Kohlenwasserstoffstrukturen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Leukotrien B4

- 12(S)-Leukotrien B4

- 6-trans-Leukotrien B4

Einzigartigkeit: 12-epi-Leukotrien B4 ist aufgrund seiner spezifischen Stereochemie einzigartig, was zu unterschiedlichen biologischen Aktivitäten im Vergleich zu seinen Isomeren führt. So hat es beispielsweise eine deutlich reduzierte Aktivität für den Leukotrien-B4-Rezeptor auf menschlichen Neutrophilen im Vergleich zu Leukotrien B4 . Diese einzigartige Eigenschaft macht es zu einem wertvollen Werkzeug zur Untersuchung der Struktur-Aktivitäts-Beziehungen von Leukotrienen und ihren Rezeptoren .

Biologische Aktivität

Introduction

12-epi-LTB4 (12-epileukotriene B4) is a metabolite of leukotriene B4 (LTB4), which plays a significant role in inflammatory responses and immune system regulation. This compound is particularly notable for its involvement in chemotaxis, inflammation, and various metabolic processes. This article explores the biological activity of this compound, including its mechanisms of action, effects on immune cells, and implications in various pathological conditions.

This compound exerts its biological effects primarily through interaction with specific receptors, notably the BLT1 and BLT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the actions of LTB4 and its analogs.

Key Mechanisms

- Chemotaxis : this compound promotes the migration of leukocytes, particularly neutrophils and macrophages, to sites of inflammation. This chemotactic activity is crucial for effective immune responses and tissue repair .

- Inflammatory Pathways : The compound activates various signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. It enhances the expression of adhesion molecules on endothelial cells, facilitating leukocyte adhesion and infiltration .

- Metabolic Effects : Recent studies indicate that this compound may influence metabolic processes such as insulin sensitivity. Inhibition of its receptor has shown potential in improving insulin resistance in models of obesity .

Immune Cell Activation

This compound significantly impacts neutrophil function. It enhances phagocytosis and reactive oxygen species (ROS) production, critical for pathogen clearance. The activation of 5-lipoxygenase (5-LO) in neutrophils by LTB4 is a pivotal step in this process .

Case Studies

- Neutrophil Swarming : A study demonstrated that restoring neutrophil swarming capabilities was linked to elevated levels of LTB4, highlighting its role in orchestrating localized immune responses during infections .

- Inflammatory Diseases : In patients with rheumatoid arthritis (RA), elevated levels of LTB4 were found in synovial fluid, correlating with disease severity. Clinical trials using LTB4 receptor antagonists showed promise in reducing inflammation and joint damage .

- Insulin Resistance Models : Research involving Ltb4r1 knockout mice revealed that these animals exhibited improved glucose tolerance and reduced inflammation when subjected to high-fat diets, suggesting a direct link between LTB4 signaling and metabolic dysfunction .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activities of this compound compared to LTB4:

| Biological Activity | This compound | LTB4 |

|---|---|---|

| Chemotaxis | Strong chemotactic activity | Strong chemotactic activity |

| Cytokine Production | Promotes inflammatory cytokines | Promotes inflammatory cytokines |

| Neutrophil Activation | Enhances phagocytosis | Enhances phagocytosis |

| Insulin Sensitivity | Impairs insulin sensitivity | Impairs insulin sensitivity |

| Role in Inflammatory Disease | Potential therapeutic target | Established role in RA and other diseases |

Eigenschaften

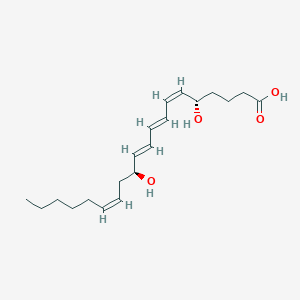

IUPAC Name |

(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-CBBLYLIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017288 | |

| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12(S)-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83709-73-3 | |

| Record name | 12-epi-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83709-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12(S)-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.